molecular formula C18H17Cl2N3OS B4118449 N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B4118449
M. Wt: 394.3 g/mol
InChI Key: POZDVTALVIEYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as DPTU and is a thiourea derivative. DPTU has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. DPTU has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
DPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. DPTU has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, DPTU has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

DPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and is relatively inexpensive compared to other compounds used in scientific research. However, DPTU has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DPTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its biochemical and physiological effects and identify potential therapeutic applications. Another area of research is to investigate its potential use in combination with other compounds or therapies. This can help to enhance its therapeutic efficacy and reduce potential side effects. Additionally, research can be conducted to investigate its potential use in other disease areas such as autoimmune diseases and infectious diseases.

Scientific Research Applications

DPTU has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPTU has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DPTU has been studied for its potential use as an antioxidant and for its ability to inhibit the formation of advanced glycation end products (AGEs), which are associated with various diseases such as diabetes, Alzheimer's disease, and atherosclerosis.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c19-15-8-7-14(11-16(15)20)22-18(25)21-13-5-3-12(4-6-13)17(24)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDVTALVIEYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
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